

A Technical Guide to 2-Chloro-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-hydroxybenzaldehyde**, a valuable aromatic aldehyde in organic synthesis. This document details its fundamental chemical properties, a validated experimental protocol for its synthesis, and its applications in the development of pharmacologically active compounds.

Core Chemical and Physical Data

2-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_7H_5ClO_2$.^[1] Its key quantitative properties are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	$C_7H_5ClO_2$	[1]
Molecular Weight	156.56 g/mol	[1]
Monoisotopic Mass	155.9978071 Da	[1]
CAS Number	7310-94-3	[1]

Synthesis of 2-Chloro-5-hydroxybenzaldehyde

A common and effective method for the synthesis of **2-Chloro-5-hydroxybenzaldehyde** involves the chlorination of 3-Hydroxybenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent and p-toluenesulfonic acid as a catalyst.^[2] This reaction yields a mixture of isomers, from which **2-Chloro-5-hydroxybenzaldehyde** can be isolated.

Experimental Protocol

Materials:

- 3-Hydroxybenzaldehyde
- Acetonitrile
- p-Toluenesulfonic acid
- N-chlorosuccinimide (NCS)
- Aqueous sodium thiosulfate
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

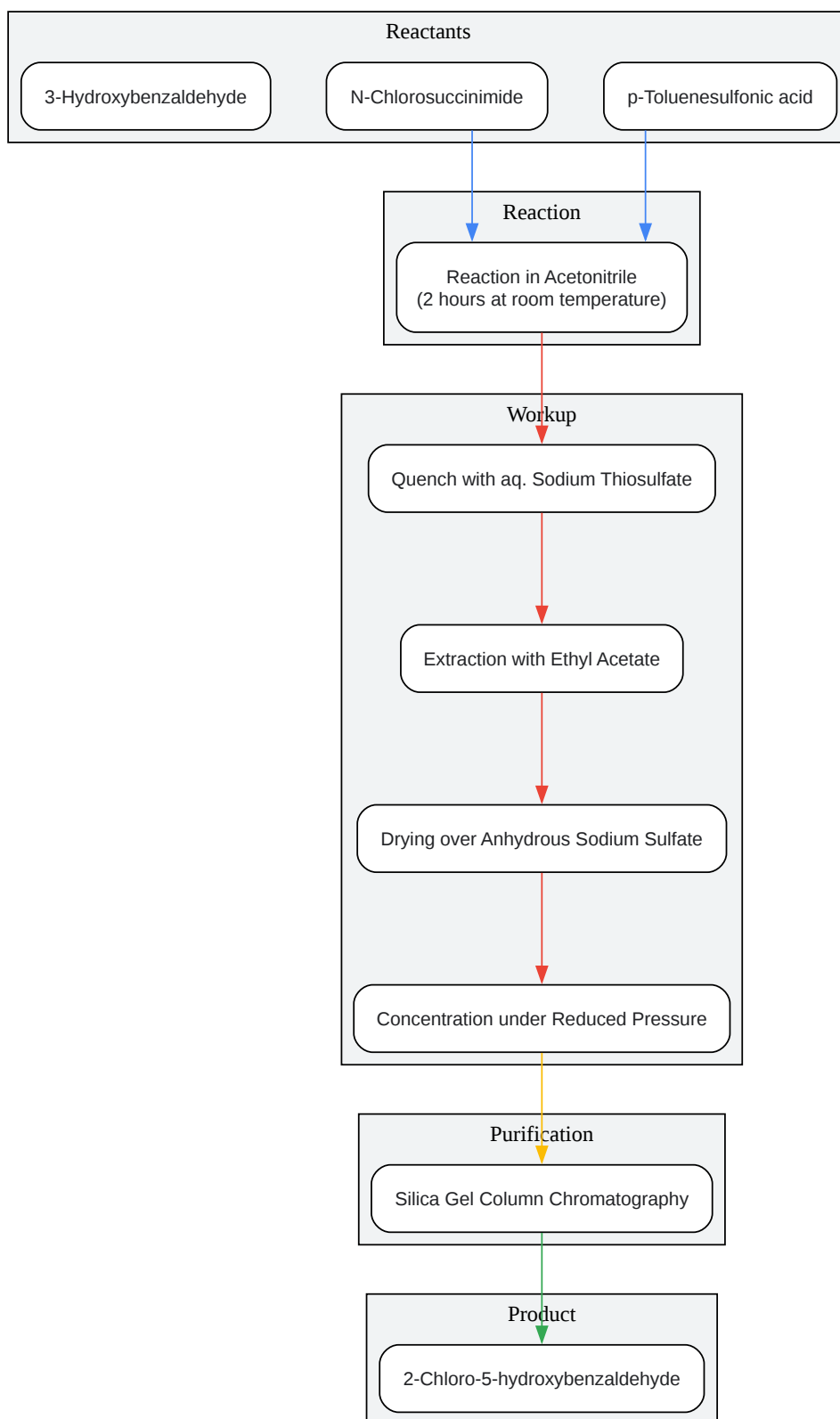
Procedure:

- Dissolve 1 gram (10 mmol) of 3-Hydroxybenzaldehyde in 50 mL of acetonitrile in a suitable reaction vessel.
- Add p-toluenesulfonic acid to the solution in batches at room temperature.

- After stirring for 5 minutes, add 1.33 grams (10 mmol) of N-chlorosuccinimide (NCS).
- Continue to stir the reaction mixture at room temperature for 2 hours.
- Upon completion of the reaction, quench the reaction by adding aqueous sodium thiosulfate.
- Dilute the mixture with ethyl acetate and wash with a saturated saline solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) as the eluent to afford **2-chloro-5-hydroxybenzaldehyde**.[\[2\]](#)

Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of **2-Chloro-5-hydroxybenzaldehyde** from 3-Hydroxybenzaldehyde.



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Caption: Synthesis workflow for **2-Chloro-5-hydroxybenzaldehyde**.

Applications in Drug Discovery and Development

2-Chloro-5-hydroxybenzaldehyde serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of halogenated analogues of L-meta-tyrosine, which have been investigated as biodegradable herbicides.[2] Furthermore, this compound is a valuable reagent in the synthesis of p38 inhibitors, a class of molecules under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[2] The reactivity of its aldehyde and hydroxyl groups, combined with the electronic effects of the chloro substituent, makes it a versatile building block for combinatorial chemistry and the generation of novel molecular scaffolds for drug discovery programs.

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References

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